molecular formula C19H20BrN5O2 B11514527 7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-8-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11514527
M. Wt: 430.3 g/mol
InChI Key: FBXABDLTOLJEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, and a dimethyl-imidazopurine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For instance, it may act as an inhibitor of phosphodiesterases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-BROMOPHENYL)-8-BUTYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features, such as the butyl chain and the bromophenyl group, which confer distinct chemical and biological properties. These structural elements can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H20BrN5O2

Molecular Weight

430.3 g/mol

IUPAC Name

7-(4-bromophenyl)-6-butyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H20BrN5O2/c1-4-5-10-24-14(12-6-8-13(20)9-7-12)11-25-15-16(21-18(24)25)22(2)19(27)23(3)17(15)26/h6-9,11H,4-5,10H2,1-3H3

InChI Key

FBXABDLTOLJEIC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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